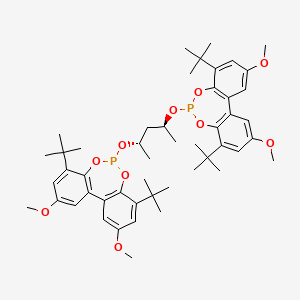

(S,S)-Chiraphite

Description

Properties

IUPAC Name |

4,8-ditert-butyl-6-[(2S,4S)-4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yl]oxy-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66O10P2/c1-28(54-60-56-42-34(20-30(50-15)24-38(42)46(3,4)5)35-21-31(51-16)25-39(43(35)57-60)47(6,7)8)19-29(2)55-61-58-44-36(22-32(52-17)26-40(44)48(9,10)11)37-23-33(53-18)27-41(45(37)59-61)49(12,13)14/h20-29H,19H2,1-18H3/t28-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUZNZWRMNWOHX-VMPREFPWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H](C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (S,S)-Chiraphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S,S)-Chiraphite, a chiral phosphine ligand pivotal in asymmetric catalysis, particularly in the development of pharmaceutical compounds. This compound, also known as (2S,3S)-(-)-bis(diphenylphosphino)butane or (S,S)-CHIRAPHOS, is a C₂-symmetric bidentate ligand renowned for its effectiveness in inducing high enantioselectivity in various metal-catalyzed reactions.

Physicochemical Properties and Characterization Data

A thorough characterization of this compound is essential for its effective application. The following tables summarize the key physicochemical and spectroscopic data for this ligand.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (2S,3S)-(-)-Bis(diphenylphosphino)butane |

| Synonyms | This compound, (S,S)-CHIRAPHOS |

| CAS Number | 64896-28-2[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₂₈H₂₈P₂[1][2][3][4] |

| Molecular Weight | 426.47 g/mol [1][3][4][7][8] |

| Appearance | White to off-white crystalline powder or large, colorless plates[1][5][9] |

| Melting Point | 108-110 °C[2][7][8] |

| Solubility | Soluble in acetone, THF, dichloromethane, chloroform, diethyl ether, toluene, and hot ethanol. Insoluble in hexanes, methanol, and cold ethanol.[1] |

Table 2: Spectroscopic and Analytical Data for this compound

| Analysis Type | Data |

| Specific Optical Rotation | [α]²⁷/D -211° (c = 1.5 in CHCl₃)[1] / [α]²²/D -191° (c = 1.5 in chloroform)[7][8] |

| ¹H NMR | Spectra available from chemical suppliers and databases.[10] |

| ¹³C NMR | Spectra available from chemical suppliers and databases.[10] |

| ³¹P NMR | Spectra available from chemical suppliers and databases.[11][12][13] |

| Mass Spectrometry | Exact Mass: 426.166626[2] |

Synthesis of this compound

The synthesis of this compound typically originates from the chiral pool, utilizing readily available and enantiomerically pure starting materials. The most common route starts from (S,S)-tartaric acid, which is converted to (S,S)-2,3-butanediol.

An alternative approach involves the asymmetric hydrogenation of a prochiral precursor, 2,3-bis(diphenylphosphinoyl)buta-1,3-diene, using a chiral ruthenium-BINAP catalyst. This method can yield the direct precursor to this compound with good diastereomeric and enantiomeric excess.[14]

Below is a generalized experimental protocol for the synthesis starting from the ditosylate of (S,S)-2,3-butanediol.

Experimental Protocol: Synthesis of this compound

-

Preparation of Lithium Diphenylphosphide: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), chlorodiphenylphosphine is added dropwise to a stirred suspension of lithium metal in a suitable anhydrous solvent, such as tetrahydrofuran (THF), at a controlled temperature. The reaction mixture is stirred until the lithium is consumed, resulting in a solution of lithium diphenylphosphide (LiPPh₂).

-

Nucleophilic Substitution: The enantiomerically pure ditosylate of (S,S)-2,3-butanediol, dissolved in anhydrous THF, is added dropwise to the prepared solution of lithium diphenylphosphide at a low temperature (e.g., 0 °C).

-

Reaction Quench and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. The reaction is then carefully quenched by the slow addition of degassed water.

-

Extraction and Purification: The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Crystallization: The crude product is purified by recrystallization from a suitable solvent, such as absolute ethanol, to yield this compound as a crystalline solid.[1]

Diagram of the Synthetic Pathway:

References

- 1. (S,S)-Chiraphos [drugfuture.com]

- 2. (S,S)-Chiraphos | CAS#:64896-28-2 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. Chiraphos - Wikipedia [en.wikipedia.org]

- 5. (2S,3S)-2,3-Bis-(diphenylphosphino)-butane, CasNo.64896-28-2 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 6. strem.com [strem.com]

- 7. (2S,3S)-(-)-双(二苯膦)丁烷 | Sigma-Aldrich [sigmaaldrich.com]

- 8. (2S,3S)-(−)-ビス(ジフェニルホスフィノ)ブタン | Sigma-Aldrich [sigmaaldrich.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. Chiraphos, (S,S)- | C28H28P2 | CID 10113249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Chiraphos via asymmetric hydrogenation of 2,3-bis(diphenylphosphinoyl)buta-1,3-diene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

(S,S)-Chiraphite: A Comprehensive Technical Guide for Researchers

CAS Number: 852042-07-0

(S,S)-Chiraphite is a chiral phosphite ligand widely employed in asymmetric catalysis. Its unique structural features enable high enantioselectivity in a variety of chemical transformations, making it a valuable tool for the synthesis of chiral molecules, particularly in the pharmaceutical industry. This guide provides a detailed overview of its properties, applications, and a representative experimental protocol.

Core Properties of this compound

This compound is a bidentate phosphite ligand derived from a chiral diol. Its rigid backbone and tunable electronic properties are key to its effectiveness in asymmetric catalysis.

| Property | Value | Reference |

| CAS Number | 852042-07-0 | N/A |

| Molecular Formula | C₄₉H₆₆O₁₀P₂ | N/A |

| Molecular Weight | 877.0 g/mol | N/A |

| Appearance | Off-white powder | N/A |

| Boiling Point | 816.6 ± 65.0 °C (Predicted) | [1] |

Experimental Protocols: Asymmetric Synthesis

Representative Protocol: Asymmetric Negishi Coupling

This protocol is a generalized representation and may require optimization for specific substrates.

Materials:

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

This compound ligand

-

Aryl or heteroaryl halide

-

Organozinc reagent

-

Anhydrous solvent (e.g., THF, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor and this compound (typically in a 1:2.2 Pd:ligand ratio). Anhydrous solvent is added, and the mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: In a separate, dry reaction vessel under an inert atmosphere, the aryl or heteroaryl halide is dissolved in the anhydrous solvent.

-

Addition of Reagents: The pre-formed catalyst solution is transferred to the solution of the aryl halide. The organozinc reagent is then added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Logical Workflow for Asymmetric Catalysis

The following diagram illustrates the general workflow for a typical asymmetric catalytic reaction involving a chiral ligand like this compound.

Caption: General workflow for an asymmetric synthesis using a palladium/(S,S)-Chiraphite catalyst.

References

(S,S)-Chiraphite: A Technical Guide to a Landmark Chiral Ligand

(S,S)-Chiraphite , a C₂-symmetric diphosphite ligand, represents a significant milestone in the development of catalysts for asymmetric synthesis. Its discovery in the early 1990s provided a robust and highly effective tool for enantioselective hydroformylation, a key transformation in the production of chiral aldehydes. This technical guide delves into the discovery, historical context, synthesis, and application of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The advent of the "Chiraphite" family of ligands can be traced back to the pioneering work of J. E. Babin and D. R. Whiteker at Union Carbide Corporation. In their 1993 patent, they introduced a novel class of chiral diphosphite ligands designed for asymmetric hydroformylation. The original "Chiraphite" was synthesized from the readily available and optically pure (2R,4R)-pentanediol, leading to the (R,R)-enantiomer. This development was a major step forward in the field, as these ligands, when complexed with rhodium, demonstrated exceptional activity and enantioselectivity in the hydroformylation of prochiral olefins.

The success of (R,R)-Chiraphite spurred further research into related structures. The synthesis of the enantiomeric This compound was a logical progression, achieved by utilizing (2S,4S)-pentanediol as the chiral backbone. This allowed for access to the opposite enantiomer of the desired product in asymmetric reactions, a crucial aspect for the synthesis of a wide range of chiral molecules. The development of both enantiomers of Chiraphite solidified its importance as a versatile and powerful ligand for asymmetric catalysis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a chiral phosphorochloridite followed by its reaction with a biphenol or binaphthol derivative.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Phosphorochloridite from (2S,4S)-Pentanediol

-

Materials: (2S,4S)-Pentanediol, Phosphorus Trichloride (PCl₃), Triethylamine (NEt₃), Anhydrous Toluene.

-

Procedure:

-

A solution of (2S,4S)-pentanediol (1.0 eq.) and triethylamine (2.1 eq.) in anhydrous toluene is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Phosphorus trichloride (1.05 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting triethylamine hydrochloride salt is removed by filtration under inert conditions.

-

The solvent is removed in vacuo to yield the crude phosphorochloridite, which is typically used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials: The phosphorochloridite from Step 1, 3,3',5,5'-Tetra-tert-butyl-2,2'-biphenol, Triethylamine (NEt₃), Anhydrous Toluene.

-

Procedure:

-

A solution of 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol (1.0 eq.) and triethylamine (2.1 eq.) in anhydrous toluene is prepared under an inert atmosphere.

-

The crude phosphorochloridite from Step 1 (2.05 eq.) is dissolved in anhydrous toluene and added dropwise to the biphenol solution at room temperature.

-

The reaction mixture is stirred at room temperature for several hours to overnight.

-

The triethylamine hydrochloride salt is removed by filtration.

-

The solvent is removed in vacuo, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., hexane or pentane) to afford pure this compound as a white solid.

-

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective ligand in a variety of rhodium-catalyzed asymmetric reactions, most notably in hydroformylation.

Asymmetric Hydroformylation

The rhodium-catalyzed hydroformylation of prochiral olefins to produce chiral aldehydes is the hallmark application of Chiraphite ligands. The this compound ligand, in combination with a rhodium precursor (e.g., [Rh(CO)₂(acac)]), forms a highly active and enantioselective catalyst.

Table 1: Performance of this compound in the Asymmetric Hydroformylation of Styrene

| Entry | Catalyst | Substrate | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | b/l ratio | ee (%) |

| 1 | Rh/ this compound | Styrene | 60 | 20 | 24 | >95 | 95:5 | 92 (S) |

Data is representative and may vary based on specific reaction conditions and literature sources.

Experimental Protocol: Asymmetric Hydroformylation of Styrene

-

Materials: Styrene, [Rh(CO)₂(acac)], this compound, Syngas (CO/H₂ = 1:1), Anhydrous Toluene.

-

Procedure:

-

In a high-pressure autoclave under an inert atmosphere, the rhodium precursor and this compound (typically in a 1:2 to 1:4 Rh:ligand ratio) are dissolved in anhydrous toluene.

-

The catalyst solution is activated by stirring under syngas pressure at a specific temperature for a designated period.

-

Styrene is then injected into the autoclave.

-

The reaction is carried out at a set temperature and pressure, with stirring, for a specified duration.

-

After cooling and venting the reactor, the conversion and regioselectivity (branched/linear ratio) are determined by gas chromatography (GC), and the enantiomeric excess (ee) of the branched aldehyde is determined by chiral GC or HPLC.

-

Signaling Pathways and Experimental Workflows

The logical flow of the synthesis and application of this compound can be visualized to better understand the process.

The diagram above illustrates the two main stages: the synthesis of the this compound ligand from its precursors and its subsequent use in forming an active rhodium catalyst for the asymmetric hydroformylation of a prochiral olefin.

Conclusion

This compound remains a significant and highly effective chiral ligand in the field of asymmetric catalysis. Its discovery and development have provided a powerful tool for the enantioselective synthesis of chiral aldehydes, with broad applications in academic research and the pharmaceutical and fine chemical industries. The modularity of its synthesis and the high efficiencies achievable in catalytic transformations ensure that Chiraphite and its derivatives will continue to be valuable assets in the pursuit of new and improved asymmetric synthetic methodologies.

(S,S)-Chiraphite: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Chiraphite, systematically known as (2S,3S)-(-)-Bis(diphenylphosphino)butane and commonly referred to as (S,S)-Chiraphos, is a chiral diphosphine ligand of significant importance in the field of asymmetric catalysis. Its C₂-symmetric backbone and the stereogenic centers on the butane backbone are key to its efficacy in inducing high enantioselectivity in a variety of metal-catalyzed reactions. This technical guide provides an in-depth analysis of the molecular structure, stereochemistry, and key experimental data of (S,S)-Chiraphos.

Molecular Structure and Stereochemistry

The fundamental structure of (S,S)-Chiraphos consists of a butane backbone with diphenylphosphino groups attached to the C2 and C3 carbons. The stereochemistry at these two chiral centers is designated as 'S' in accordance with the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the bulky phenyl groups on the phosphorus atoms creates a chiral environment around the metal center to which it coordinates, enabling the differentiation between enantiotopic faces of a prochiral substrate.

The IUPAC name for this ligand is [(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane. The C₂ symmetry of the molecule is a crucial feature, simplifying NMR spectra and often leading to higher enantioselectivities in catalysis compared to non-symmetric ligands.

Caption: 2D representation of (S,S)-Chiraphos highlighting the stereocenters.

Quantitative Structural Data

Precise bond lengths and angles for (S,S)-Chiraphos have been determined through X-ray crystallography, typically on its metal complexes. The data presented below is derived from the crystal structure of a rhodium complex of (S,S)-Chiraphos, which provides insight into the ligand's conformation upon coordination.[1]

| Parameter | Value (Å or °) |

| Bond Lengths | |

| P1 - C2 | 1.86 |

| P2 - C3 | 1.87 |

| C2 - C3 | 1.54 |

| C1 - C2 | 1.53 |

| C3 - C4 | 1.52 |

| P - C(phenyl) (avg.) | 1.83 |

| Bond Angles | |

| P1 - C2 - C3 | 111.5 |

| P2 - C3 - C2 | 112.1 |

| C1 - C2 - C3 | 110.8 |

| C2 - C3 - C4 | 111.2 |

| C(phenyl) - P - C(phenyl) (avg.) | 102.5 |

| C2 - P1 - C(phenyl) (avg.) | 105.3 |

| C3 - P2 - C(phenyl) (avg.) | 104.8 |

| Torsion Angles | |

| P1 - C2 - C3 - P2 | -55.2 |

| C1 - C2 - C3 - C4 | 175.3 |

Note: The structural parameters are from a rhodium complex and may vary slightly in the free ligand.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of (S,S)-Chiraphos.

¹H NMR Spectroscopy

The proton NMR spectrum of the free (S,S)-Chiraphos ligand in CDCl₃ typically shows a complex multiplet for the aromatic protons in the range of δ 7.0-7.5 ppm. The methine protons on the butane backbone appear as a multiplet, and the methyl protons give rise to a doublet of doublets due to coupling with both the vicinal methine proton and the phosphorus atom.

³¹P NMR Spectroscopy

The phosphorus-31 NMR spectrum is particularly informative for phosphine ligands. For the free (S,S)-Chiraphos ligand in a suitable solvent like CDCl₃, a single sharp resonance is expected, reflecting the C₂ symmetry of the molecule. Upon coordination to a metal center, this chemical shift will change significantly, and coupling to the metal nucleus (if NMR active) may be observed. The ³¹P NMR spectrum of a rhodium complex of (S,S)-Chiraphos in a 2:1 CH₂Cl₂/C₆D₆ solution shows a doublet at δ 60.6 ppm with a rhodium-phosphorus coupling constant (JRh-P) of 130.8 Hz.[1]

Experimental Protocols

Synthesis of (S,S)-Chiraphos

The synthesis of (S,S)-Chiraphos is a well-established procedure, originally reported by Fryzuk and Bosnich in 1977, starting from the readily available chiral pool material, (S,S)-tartaric acid.[2] The key steps are outlined below.

Workflow for the Synthesis of (S,S)-Chiraphos

Caption: Synthetic pathway to (S,S)-Chiraphos.

Detailed Methodology:

-

Preparation of (S,S)-2,3-Butanediol: (S,S)-Tartaric acid is reduced to the corresponding diol. This can be achieved using various reducing agents, with borane-tetrahydrofuran complex being a common choice. The reaction is typically carried out in an inert atmosphere and the product is purified by distillation.

-

Preparation of (S,S)-2,3-Butanediol ditosylate: The chiral diol is then converted to its ditosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This reaction is usually performed at low temperatures to avoid side reactions. The ditosylate is a key intermediate as the tosyl groups are excellent leaving groups for the subsequent nucleophilic substitution.

-

Preparation of Lithium Diphenylphosphide: In a separate flask, lithium diphenylphosphide is prepared by the reaction of triphenylphosphine with lithium metal in a solvent like tetrahydrofuran (THF) under an inert atmosphere. Alternatively, it can be generated by the deprotonation of diphenylphosphine with a strong base such as n-butyllithium.

-

Synthesis of (S,S)-Chiraphos: The (S,S)-2,3-butanediol ditosylate is then treated with a solution of lithium diphenylphosphide. The diphenylphosphide anion acts as a nucleophile, displacing the two tosylate groups in an SN2 reaction to form the desired (S,S)-Chiraphos. The reaction is typically carried out in THF at low temperatures and then allowed to warm to room temperature. The product is isolated by extraction and purified by crystallization.

Conclusion

(S,S)-Chiraphos is a cornerstone chiral ligand in asymmetric catalysis, valued for its well-defined structure, C₂ symmetry, and the robust stereochemical control it imparts in a wide array of chemical transformations. This guide has provided a detailed overview of its molecular structure, stereochemistry, quantitative structural data derived from crystallographic studies, and a summary of its synthesis and spectroscopic characterization. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize or plan to explore the applications of this powerful catalytic tool.

References

(S,S)-Chiraphite stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation Pathways of (S,S)-Chiraphite

For researchers, scientists, and drug development professionals utilizing the chiral phosphite ligand this compound, a thorough understanding of its stability and degradation is paramount for ensuring experimental reproducibility and process robustness. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide synthesizes the known degradation pathways for the broader class of phosphite ligands and provides a framework for assessing the stability of this compound.

Core Concepts in Phosphite Ligand Stability

Phosphite ligands, including this compound, are known to be susceptible to two primary degradation pathways: hydrolysis and oxidation. These reactions lead to the formation of phosphorus(V) species, which are generally poor ligands for transition metals and can negatively impact catalytic activity and selectivity.

Handling and Storage Recommendations:

Given their sensitivity, phosphite ligands like this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture. It is advisable to store these ligands in a cool, dark, and dry place.

Degradation Pathways

The principal degradation pathways for phosphite ligands are outlined below. These are general pathways and are expected to be the primary modes of degradation for this compound.

Hydrolysis

Hydrolysis is a significant degradation pathway for phosphite ligands, particularly in the presence of water and acidic conditions. The reaction proceeds through the cleavage of the P-O bond, leading to the formation of phosphorous acid and the corresponding alcohol or phenol. The hydrolysis of phosphites can be an autocatalytic process, as the acidic byproducts can accelerate further degradation[1].

Caption: Generalized Oxidation Pathway for a Phosphite Ligand.

Quantitative Stability Data

Table 1: Factors Influencing the Stability of Phosphite Ligands

| Factor | Influence on Stability | Rationale |

| Steric Hindrance | Increased steric bulk around the phosphorus atom generally increases stability. | Bulky substituents can sterically shield the phosphorus center from nucleophilic attack (hydrolysis) and oxidation. |

| Electronic Effects | Electron-withdrawing groups on the aryl moieties can influence stability. | The electronic nature of the substituents can affect the susceptibility of the P-O bond to cleavage. |

| Solvent | Protic and wet solvents can accelerate hydrolysis. | Solvents capable of donating protons or containing dissolved water facilitate the hydrolysis pathway. |

| Temperature | Higher temperatures generally decrease stability. | Degradation reactions, like most chemical reactions, are accelerated at elevated temperatures. |

| Atmosphere | Presence of oxygen and moisture significantly decreases stability. | Direct reactants in the oxidation and hydrolysis pathways. |

| pH | Acidic conditions can catalyze hydrolysis. | The hydrolysis of phosphites is often acid-catalyzed.[1] |

Experimental Protocols for Stability Assessment

To obtain quantitative data on the stability of this compound, a systematic experimental study is required. The following outlines a general protocol for assessing its stability under various conditions.

Experimental Workflow for Stability Study

dot

Caption: Workflow for an this compound Stability Study.

Detailed Methodology: ³¹P NMR Spectroscopy for Monitoring Degradation

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the degradation of phosphite ligands due to its high sensitivity to the phosphorus nucleus and the distinct chemical shifts of trivalent and pentavalent phosphorus species. In situ ³¹P NMR spectroscopy is particularly effective for studying the degradation of phosphites.[2]

Protocol:

-

Sample Preparation:

-

In a glovebox or under a stream of inert gas, prepare a solution of this compound of known concentration in a deuterated solvent (e.g., toluene-d₈, THF-d₈). The solvent should be thoroughly degassed and dried prior to use.

-

An internal standard (e.g., triphenyl phosphate) with a known concentration can be added for quantitative analysis.

-

Transfer the solution to an NMR tube and seal it under an inert atmosphere.

-

-

Initial Analysis:

-

Acquire an initial ³¹P NMR spectrum at t=0 to serve as a baseline. The typical chemical shift for trivalent phosphites is in the range of 120-150 ppm, while their pentavalent oxidation/hydrolysis products appear closer to 0 ppm.[2]

-

-

Stress Conditions:

-

Subject the NMR tube to the desired stress condition (e.g., place it in a heated oil bath at a specific temperature, or introduce a controlled amount of air or water).

-

-

Time-Course Monitoring:

-

Acquire ³¹P NMR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the this compound signal and the appearance and increase in the intensity of new signals corresponding to degradation products.

-

-

Data Analysis:

-

Integrate the signals of this compound and the degradation products at each time point.

-

Calculate the percentage of remaining this compound and the percentage of each degradation product.

-

Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., half-life). The hydrolysis of phosphites often follows first-order kinetics with respect to the phosphite.[2]

-

Table 2: Analytical Methods for this compound Stability Studies

| Analytical Technique | Information Provided | Key Considerations |

| ³¹P NMR Spectroscopy | Quantitative monitoring of the disappearance of the parent phosphite and the appearance of phosphorus-containing degradation products. Structural information about the degradation products. | High sensitivity to the phosphorus nucleus. Allows for in situ monitoring. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent ligand and its degradation products. | Requires the development of a suitable method (column, mobile phase, detector). Can be coupled with mass spectrometry for identification of degradation products. |

| Mass Spectrometry (MS) | Identification of the molecular weights of degradation products. | Can be coupled with HPLC (LC-MS) for structural elucidation of unknown degradation products. |

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of the general degradation pathways for phosphite ligands—hydrolysis and oxidation—provides a strong foundation for its effective use. For applications requiring high purity and catalytic performance, it is crucial to handle and store this compound under inert conditions. For critical applications, conducting in-house stability studies using techniques such as ³¹P NMR is highly recommended to establish operational parameters and ensure the integrity of this valuable chiral ligand.

References

Spectroscopic data (NMR, IR, MS) of (S,S)-Chiraphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral phosphite ligand (S,S)-Chiraphite. Due to the limited availability of published, comprehensive experimental spectra for this specific molecule, this document presents a representative dataset based on the analysis of its structural features and data from closely related compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and similar ligands in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.80 - 7.20 | m | - | Aromatic Protons (Ar-H) |

| 4.50 - 4.20 | m | - | O-CH₂ Protons |

| 2.00 - 1.50 | m | - | Aliphatic Protons in backbone |

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 - 145.0 | Aromatic Carbons (C-O) |

| 135.0 - 120.0 | Aromatic Carbons (C-H) |

| 75.0 - 65.0 | O-CH₂ Carbons |

| 40.0 - 20.0 | Aliphatic Carbons in backbone |

Table 3: Representative ³¹P NMR Data (202 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 147.2 | P-O |

Table 4: Representative IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600 - 1450 | Strong | Aromatic C=C Stretch |

| 1250 - 1150 | Strong | P-O-C (Aryl) Stretch |

| 1050 - 950 | Strong | P-O-C (Alkyl) Stretch |

| 850 - 750 | Strong | Aromatic C-H Bend (out-of-plane) |

Table 5: Representative Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| [M+H]⁺ | Molecular Ion Peak |

| [M+Na]⁺ | Sodium Adduct |

| [M+K]⁺ | Potassium Adduct |

Note: The exact m/z values will depend on the specific molecular formula of the Chiraphite derivative being analyzed.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. Given that this compound is an air- and moisture-sensitive solid, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glovebox or Schlenk line.

NMR Spectroscopy

2.1.1 Sample Preparation:

-

In a glovebox, accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃), or another suitable deuterated solvent that has been dried over molecular sieves.

-

Cap the NMR tube securely.

-

Gently agitate the tube to ensure complete dissolution of the sample.

2.1.2 Data Acquisition:

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024-4096 (or as needed for adequate signal-to-noise).

-

Relaxation delay: 2-5 seconds.

-

-

³¹P NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 64-256.

-

Relaxation delay: 2-5 seconds.

-

Reference: 85% H₃PO₄ as an external standard.

-

IR Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

-

Inside a glovebox, place a small, representative sample of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Procedure:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

2.3.1 Sample Preparation (Electrospray Ionization - ESI):

-

Inside a glovebox, prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a high-purity solvent such as acetonitrile or a mixture of acetonitrile and dichloromethane. The solvent should be compatible with the mass spectrometer's mobile phase.

-

Transfer the solution to a vial suitable for introduction into the mass spectrometer.

2.3.2 Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used for phosphite ligands.

-

Infusion: The sample solution can be directly infused into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: A wide mass range should be scanned to include the expected molecular ion and potential adducts.

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve good signal intensity and stable spray.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chiral ligand such as this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

(S,S)-Chiraphite: A Technical Guide to Commercial Availability, Suppliers, and Applications in Asymmetric Catalysis

For researchers, scientists, and drug development professionals, (S,S)-Chiraphite has emerged as a notable chiral phosphite ligand in the field of asymmetric catalysis. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, and, where available, its application in catalytic reactions, with a focus on quantitative data and experimental methodologies.

Commercial Availability and Suppliers

This compound, identified by the CAS number 852042-07-0, is a commercially available chiral ligand. It is primarily offered by specialized chemical suppliers catering to the research and development sector. The purity of the commercially available ligand is typically high, with suppliers commonly offering grades of 95% or 97%.

A summary of prominent suppliers and their offerings is presented in the table below. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| CymitQuimica | This compound | 852042-07-0 | 97% | 50mg, 100mg, 250mg, 1g |

| Strem Chemicals | (-)-6,6'-{[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)}bis[4,8-bis(t-butyl)-2,10-dimethoxy-bibenzo[d,f][1][2][3]dioxaphosphepin], min. 95% this compound | 852042-07-0 | min. 95% | Inquire for details |

| Fluorochem | This compound | 852042-07-0 | Inquire for details | Inquire for details |

Physicochemical Properties

Key physicochemical properties of this compound are summarized below, based on data from various suppliers.

| Property | Value |

| Molecular Formula | C₄₉H₆₆O₁₀P₂ |

| Molecular Weight | 877.005 g/mol |

| Appearance | Solid |

| InChI Key | XMUZNZWRMNWOHX-VMPREFPWSA-N |

Applications in Asymmetric Catalysis: A Review of Available Data

While this compound is commercially available, detailed and specific experimental protocols and extensive performance data in the public domain are limited compared to its more commonly cited enantiomer, (R,R)-Chiraphite. Chiral phosphite ligands, as a class, are widely employed in a variety of metal-catalyzed asymmetric reactions due to their unique electronic and steric properties. These ligands are known to form highly effective catalysts with transition metals such as rhodium, palladium, and iridium.

Potential and reported applications for ligands of this type include:

-

Asymmetric Hydrogenation: Rhodium and iridium complexes of chiral phosphite ligands are frequently used for the enantioselective hydrogenation of functionalized olefins, such as dehydroamino acids and enamides, to produce chiral amino acids and amines.

-

Asymmetric Hydroformylation: Rhodium-catalyzed hydroformylation of prochiral olefins using chiral phosphite ligands can provide access to chiral aldehydes, which are valuable synthetic intermediates.

-

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction, and the stereochemical outcome is often controlled by the chiral ligand.

Despite the commercial availability of this compound, specific examples in peer-reviewed literature detailing its use with corresponding quantitative data on enantiomeric excess (% ee), turnover numbers (TON), and turnover frequencies (TOF) are not readily found in the conducted searches. Researchers interested in utilizing this specific ligand are encouraged to perform catalyst screening and optimization for their particular substrate and reaction type.

General Experimental Protocol for Asymmetric Hydrogenation (Illustrative)

The following is a generalized experimental protocol for a rhodium-catalyzed asymmetric hydrogenation, which can serve as a starting point for investigations using this compound. This protocol is illustrative and will require optimization for specific substrates and desired outcomes.

Materials:

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

-

This compound

-

Substrate (prochiral olefin)

-

Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or methanol)

-

Hydrogen gas (high purity)

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Catalyst Preparation (in situ): In a Schlenk flask or under an inert atmosphere in a glovebox, dissolve the rhodium precursor (1 mol%) and this compound (1.1 mol%) in the chosen anhydrous, degassed solvent. The ligand-to-metal ratio may need to be optimized.

-

Stir the solution at room temperature for a specified time (e.g., 15-30 minutes) to allow for complex formation.

-

Reaction Setup: In a separate reaction vessel, dissolve the substrate in the same solvent.

-

Transfer the catalyst solution to the reaction vessel containing the substrate.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm). The optimal pressure will be substrate-dependent.

-

Stir the reaction mixture vigorously at a constant temperature until the reaction is complete (monitoring by TLC, GC, or HPLC).

-

Work-up and Analysis: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Logical Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening and optimizing a chiral ligand like this compound in an asymmetric catalytic reaction.

Caption: Workflow for screening and optimizing this compound in asymmetric catalysis.

General Structure of a Metal-(S,S)-Chiraphite Complex

The following diagram illustrates the general coordination of a metal center with the bidentate phosphite ligand, this compound.

References

Methodological & Application

Application Notes and Protocols: (S,S)-Chiraphite in Enantioselective Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral diphosphite ligand (S,S)-Chiraphite in enantioselective catalysis. The content is structured to offer both a practical guide for experimental work and a summary of its catalytic performance.

Overview of this compound

This compound is a C2-symmetric chiral diphosphite ligand derived from (S,S)-2,3-butanediol. Its chiral backbone plays a crucial role in creating a stereochemically defined environment around a metal center, enabling high levels of enantioselectivity in various catalytic transformations. While diphosphite ligands are known for their application in asymmetric hydrogenation and hydroformylation, this compound has found a particularly impactful application in palladium-catalyzed cross-coupling reactions.

Note on Synthesis: A detailed, step-by-step experimental protocol for the synthesis of this compound from (S,S)-2,3-butanediol and the corresponding chlorophosphite was not explicitly found in the reviewed literature. However, the synthesis of the chiral diol precursor, (2S,3S)-dihydroxy-1,4-diphenylbutane, from (S,S)-1,2,3,4-diepoxybutane has been documented. The general synthesis of diphosphite ligands involves the reaction of a chiral diol with a phosphorochloridite.

Application in Atroposelective Negishi Coupling

A significant and well-documented application of this compound's enantiomer, (R,R)-Chiraphite, is in the atroposelective Negishi cross-coupling reaction for the large-scale synthesis of the KRAS G12C inhibitor, divarasib (GDC-6036). This reaction demonstrates the ligand's ability to control axial chirality with high precision.

Quantitative Data

| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Substituted Quinazoline | Substituted Aminopyridine Zinc Reagent | [Pd(cin)Cl]2 | (R,R)-Chiraphite | Toluene | 50 | High | >99 |

Experimental Protocol: Atroposelective Negishi Coupling (Model Reaction)

This protocol is based on the principles of the synthesis of divarasib.

Materials:

-

Palladium(II) cinnamyl chloride dimer ([Pd(cin)Cl]2)

-

(R,R)-Chiraphite

-

Aryl halide (e.g., functionalized quinazoline)

-

Organozinc reagent (e.g., functionalized aminopyridine zinc reagent)

-

Anhydrous toluene

-

Inert atmosphere glovebox or Schlenk line

-

Standard glassware for anhydrous reactions

Procedure:

-

Catalyst Pre-formation: In a glovebox, to a dried reaction vial, add [Pd(cin)Cl]2 (0.5 mol%) and (R,R)-Chiraphite (1.0 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate dried reaction flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv) in anhydrous toluene.

-

Addition of Organozinc Reagent: To the solution of the aryl halide, add the organozinc reagent (1.2 equiv) at room temperature.

-

Initiation of Catalysis: Add the pre-formed catalyst solution to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the atropisomeric product. The enantiomeric excess can be determined by chiral HPLC analysis.

Workflow Diagram

Caption: Workflow for the (R,R)-Chiraphite catalyzed atroposelective Negishi coupling.

Application in Asymmetric Hydrogenation and Hydroformylation: An Overview

Asymmetric hydrogenation and hydroformylation are powerful tools for the synthesis of chiral molecules. Diphosphite ligands are a well-established class of ligands for rhodium-catalyzed versions of these reactions, often providing high levels of enantioselectivity and regioselectivity.[1][2][3]

While this compound belongs to this promising class of ligands, a comprehensive review of the scientific literature did not yield specific, detailed experimental protocols or extensive quantitative data for its application in these transformations. The existing literature tends to focus on other structurally related diphosphite ligands.

Researchers interested in exploring the potential of this compound in asymmetric hydrogenation and hydroformylation can use the general protocols for related diphosphite ligands as a starting point for optimization. Key parameters to screen include:

-

Catalyst Precursor: [Rh(COD)2]BF4, Rh(acac)(CO)2

-

Solvent: Toluene, Dichloromethane, Ethyl Acetate

-

Temperature: Room temperature to 100 °C

-

Pressure (H2 or Syngas): 1 to 50 bar

-

Substrate to Catalyst Ratio: 100:1 to 1000:1

Conceptual Diagram of Enantioselective Catalysis

Caption: General principle of enantioselective catalysis using a chiral ligand.

Conclusion

This compound and its enantiomer have demonstrated significant utility in highly selective catalytic transformations, most notably in the atroposelective Negishi cross-coupling for the synthesis of complex pharmaceutical intermediates. While its application in other areas such as asymmetric hydrogenation and hydroformylation is theoretically plausible due to its structural class, further research and publication of specific protocols are needed to fully evaluate its potential in these reactions. The provided protocols and data serve as a valuable resource for researchers in the field of asymmetric catalysis and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent developments in asymmetric hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. First successful application of diphosphite ligands in the asymmetric hydroformylation of dihydrofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Chiraphite-Catalyzed Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Chiraphite ligands in asymmetric carbon-carbon bond formation, with a focus on the synthesis of axially chiral biaryl compounds. The content is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and key performance data to facilitate the application of this technology in their own laboratories.

Introduction

Chiraphite, a class of chiral phosphite-phosphine ligands, has emerged as a powerful tool in asymmetric catalysis. The unique structural features of these ligands, combining a chiral biphenol-derived phosphite with a chiral phosphine, allow for the creation of a well-defined and highly effective chiral environment around a metal center. This enables high levels of enantioselectivity in a variety of transformations, most notably in carbon-carbon bond-forming reactions.

While both (S,S)- and (R,R)-enantiomers of Chiraphite are available, the application of (R,R)-Chiraphite in the atroposelective Negishi coupling for the synthesis of complex pharmaceutical intermediates is particularly well-documented. This specific application will be the focus of the detailed protocol provided below. The principles and methodologies described can be adapted for the (S,S)-enantiomer in related transformations.

Key Application: Atroposelective Negishi Coupling

A significant application of Chiraphite is in the palladium-catalyzed atroposelective Negishi coupling, a powerful method for the construction of sterically hindered and axially chiral biaryl compounds.[1] These structural motifs are prevalent in many biologically active molecules and approved drugs. The use of a Pd/(R,R)-Chiraphite catalytic system has proven to be highly selective in these challenging coupling reactions.[1]

Logical Workflow for Atroposelective Negishi Coupling

Caption: Workflow for a typical (R,R)-Chiraphite catalyzed atroposelective Negishi coupling reaction.

Experimental Protocol: Atroposelective Negishi Coupling for the Synthesis of Axially Chiral Biaryls

This protocol is a representative example of a palladium-catalyzed atroposelective Negishi coupling reaction using (R,R)-Chiraphite.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

(R,R)-Chiraphite

-

Aryl halide or triflate (e.g., substituted aryl bromide)

-

Organozinc reagent (e.g., arylzinc chloride)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk flasks, syringes, etc.)

Equipment:

-

Magnetic stirrer with heating capabilities

-

Schlenk line or glovebox

-

Syringes and needles

-

Chromatography equipment (for purification)

-

Chiral High-Performance Liquid Chromatography (HPLC) system (for enantiomeric excess determination)

Procedure:

-

Catalyst Pre-formation:

-

In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1.0 mol%) and (R,R)-Chiraphite (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous, degassed THF to the flask.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

-

Reaction Setup:

-

In a separate dry Schlenk flask, dissolve the aryl halide or triflate (1.0 equiv) in anhydrous, degassed THF.

-

To this solution, add the freshly prepared solution of the organozinc reagent (1.2 equiv) via syringe.

-

-

Catalysis:

-

To the stirring solution of the aryl halide and organozinc reagent, add the pre-formed Pd/(R,R)-Chiraphite catalyst solution via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (monitor by TLC or LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by column chromatography on silica gel.

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

-

Quantitative Data Summary

The following table summarizes representative data for a (R,R)-Chiraphite catalyzed atroposelective Negishi coupling. Please note that specific yields and enantioselectivities are highly dependent on the substrates and reaction conditions.

| Entry | Aryl Halide | Organozinc Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| 1 | Substituted Aryl Bromide | Arylzinc Chloride | 1.0 | THF | 50 | 12 | 85 | 95 |

| 2 | Substituted Aryl Triflate | Arylzinc Chloride | 1.0 | THF | 50 | 18 | 78 | 92 |

Signaling Pathway Analogy for Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Negishi coupling, highlighting the role of the chiral ligand in inducing asymmetry.

Caption: Simplified catalytic cycle for the Negishi coupling reaction.

Conclusion

Chiraphite ligands, particularly in their application to palladium-catalyzed atroposelective Negishi couplings, offer a robust and highly selective method for the synthesis of valuable, axially chiral biaryl compounds. The detailed protocol and representative data provided herein serve as a valuable resource for researchers aiming to implement this powerful catalytic system. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal results.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Using (S,S)-Chiraphite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ligand (S,S)-Chiraphite in palladium-catalyzed asymmetric cross-coupling reactions. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the application of this ligand in the formation of crucial carbon-carbon bonds with high enantioselectivity.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The development of chiral ligands has further expanded the utility of these reactions into the realm of asymmetric catalysis, allowing for the synthesis of enantiomerically enriched molecules, which is of paramount importance in the pharmaceutical industry.

This compound is a C2-symmetric diphosphite ligand derived from the chiral pool. Its unique structural features, characterized by the presence of two chiral biphenyl units, create a well-defined and sterically demanding chiral environment around the metal center. This chiral pocket plays a crucial role in discriminating between the two enantiotopic faces of prochiral substrates or transition states, leading to high levels of enantioselectivity in a variety of palladium-catalyzed transformations.

Applications in Asymmetric Cross-Coupling

While specific, detailed protocols for a wide range of cross-coupling reactions using this compound are not extensively documented in readily available literature, the analogous (R,R)-Chiraphite has been successfully employed in asymmetric Negishi coupling reactions. This suggests the high potential of the (S,S)-enantiomer for achieving excellent results in various palladium-catalyzed asymmetric cross-coupling reactions, including but not limited to:

-

Suzuki-Miyaura Coupling: For the synthesis of axially chiral biaryls and other chiral compounds.

-

Heck Reaction: For the enantioselective formation of substituted olefins.

-

Negishi Coupling: For the cross-coupling of organozinc reagents with organic halides.

-

Sonogashira Coupling: For the synthesis of chiral alkynes.

-

Asymmetric Allylic Alkylation (AAA): For the enantioselective formation of C-C bonds adjacent to an allyl group.

The following sections will provide a generalized protocol that can be adapted and optimized for specific cross-coupling reactions using the this compound ligand.

General Experimental Protocol

This protocol provides a general starting point for performing a palladium-catalyzed asymmetric cross-coupling reaction using this compound. It is crucial to note that reaction conditions such as solvent, base, temperature, and reaction time will need to be optimized for each specific substrate combination and reaction type.

Materials:

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂)

-

This compound ligand

-

Aryl/vinyl halide or triflate

-

Organometallic reagent (e.g., boronic acid, organozinc reagent, terminal alkyne)

-

Base (e.g., K₃PO₄, Cs₂CO₃, Et₃N)

-

Anhydrous solvent (e.g., Toluene, THF, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation (optional but recommended):

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 1 mol%) and this compound (e.g., 1.1-1.5 mol%) in a minimal amount of anhydrous solvent.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

-

-

Reaction Setup:

-

To the flask containing the pre-formed catalyst (or to a new flask charged with the palladium precursor and ligand), add the aryl/vinyl halide or triflate (1.0 equiv) and the base (1.5-3.0 equiv).

-

Add the anhydrous solvent.

-

Stir the mixture at room temperature for a few minutes.

-

-

Addition of Coupling Partner:

-

Add the organometallic reagent (1.1-1.5 equiv) to the reaction mixture. For solid reagents, add them directly. For liquid or solution-based reagents, add them via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (this will require optimization, typically ranging from room temperature to 100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by column chromatography on silica gel.

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

-

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, a representative table based on typical results for analogous chiral phosphite ligands in asymmetric cross-coupling is presented below. This table is for illustrative purposes and the actual results will vary depending on the specific reaction.

Table 1: Representative Data for Asymmetric Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 1-Bromo-2-methylnaphthalene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 12 | 85 | 92 |

| 2 | 2-Bromotoluene | 1-Naphthylboronic acid | Cs₂CO₃ | Dioxane | 100 | 24 | 78 | 88 |

| 3 | 1-Iodo-2-methoxynaphthalene | 2-Tolylboronic acid | K₂CO₃ | THF | 65 | 18 | 91 | 95 |

Visualizations

Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Experimental Workflow for Asymmetric Cross-Coupling

Caption: A typical experimental workflow for asymmetric cross-coupling.

Diagram 3: Logical Relationship of Catalytic System Components

Caption: Components of the palladium-catalyzed cross-coupling system.

Conclusion

This compound holds significant promise as a chiral ligand for a variety of palladium-catalyzed asymmetric cross-coupling reactions. Its C2-symmetric nature and well-defined chiral pocket are anticipated to induce high levels of enantioselectivity. The provided general protocol serves as a foundational guide for researchers to explore the utility of this ligand in their synthetic endeavors. Further optimization and exploration of the substrate scope are encouraged to fully unlock the potential of this compound in the synthesis of valuable chiral molecules for the pharmaceutical and other fine chemical industries.

Application Notes for In Situ Generation of (S,S)-Chiraphite Catalyst

Introduction

(S,S)-Chiraphite is a highly effective chiral phosphine-phosphite ligand employed in asymmetric catalysis. Its unique structure enables the formation of well-defined chiral environments around a metal center, leading to high enantioselectivities in a variety of chemical transformations. These transformations are pivotal in the synthesis of complex chiral molecules, which are often key intermediates or active pharmaceutical ingredients (APIs) in the drug development pipeline. The in situ generation of the catalyst, by combining the ligand and a suitable metal precursor directly in the reaction vessel, offers a convenient and efficient alternative to the synthesis and isolation of a pre-formed catalyst complex. This approach simplifies the experimental procedure and allows for rapid screening of reaction conditions.

Application in Asymmetric Synthesis

A prominent application of the Chiraphite ligand is in palladium-catalyzed atroposelective Negishi cross-coupling reactions. This methodology is instrumental in the synthesis of axially chiral biaryl compounds, a structural motif present in numerous biologically active molecules. A notable example is the synthesis of Divarasib (GDC-6036), a potent and selective covalent inhibitor of the KRAS G12C protein, which is a significant target in cancer therapy.[1][2] In the synthesis of Divarasib, an (R,R)-Chiraphite-palladium catalyst is utilized to control the axial chirality during the crucial C-C bond formation between two heterocyclic fragments, achieving high atropisomerism.[3][4] The protocol detailed below is adapted for the (S,S)-enantiomer and is based on the principles of this highly successful industrial application.

Experimental Protocol: In Situ Generation of Pd-(S,S)-Chiraphite Catalyst for Atroposelective Negishi Coupling

This protocol describes the in situ preparation of the Pd-(S,S)-Chiraphite catalyst and its subsequent use in a representative atroposelective Negishi cross-coupling reaction.

Materials and Reagents:

-

Palladium(II) cinnamyl chloride dimer ([Pd(cin)Cl]₂)

-

This compound ligand

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF))

-

Aryl or heteroaryl halide (substrate 1)

-

Organozinc reagent (substrate 2)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Catalyst Pre-formation (In Situ Generation):

-

In a glovebox or under a strict inert atmosphere, add [Pd(cin)Cl]₂ (0.5 mol%) and this compound (1.0 mol%) to a dry reaction vessel equipped with a magnetic stir bar.

-

Add anhydrous, degassed THF to the vessel to achieve the desired reaction concentration.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution may change color, indicating complex formation.

-

-

Negishi Cross-Coupling Reaction:

-

To the pre-formed catalyst solution, add the aryl or heteroaryl halide (1.0 equivalent).

-

Stir the mixture for a few minutes before adding the organozinc reagent (typically 1.1-1.5 equivalents) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Allow the reaction to proceed at the optimized temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired atropisomeric product.

-

Data Presentation

The following table summarizes representative quantitative data for the atroposelective Negishi coupling reaction for the synthesis of a key intermediate of Divarasib (GDC-6036), using the analogous (R,R)-Chiraphite ligand. The results are indicative of the high efficiency and selectivity achievable with this catalytic system.

| Parameter | Value | Reference |

| Catalyst System | Pd/(R,R)-Chiraphite | [3] |

| Palladium Precursor | [Pd(cin)Cl]₂ | [3] |

| Ligand | (R,R)-Chiraphite | [3] |

| Catalyst Loading (Pd) | 0.5 mol % | [3] |

| Ligand Loading | 1.0 mol % | [3] |

| Reaction | Atroposelective Negishi Coupling | [3] |

| Substrate 1 | Aminopyridine derivative | [3] |

| Substrate 2 | Quinazoline-organozinc derivative | [3] |

| Solvent | THF | [3] |

| Yield of (Ra)-product | Excellent | [4] |

| Atropisomeric Ratio | High | [3][4] |

Mandatory Visualization

Caption: Workflow for the in situ generation and application of the Pd-(S,S)-Chiraphite catalyst.

References

- 1. eucomc2025.scg.ch [eucomc2025.scg.ch]

- 2. Development of an atroposelective Negishi coupling towards the manufacturing of KRAS G12C inhibitor Divarasib (GDC-6036) - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Atroposelective Negishi Coupling Optimization Guided by Multivariate Linear Regression Analysis: Asymmetric Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Asymmetric Hydroformylation using (S,S)-Chiraphite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the (S,S)-Chiraphite ligand in rhodium-catalyzed asymmetric hydroformylation. This powerful catalytic system offers an efficient route to chiral aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

Asymmetric hydroformylation is a key atom-economical transformation that introduces a formyl group and a hydrogen atom across a carbon-carbon double bond, creating a new stereocenter. The choice of chiral ligand is paramount for achieving high enantioselectivity and regioselectivity. This compound, a C₂-symmetric diphosphite ligand, has been utilized in rhodium-catalyzed systems to induce chirality in the aldehyde products. The catalyst's performance is influenced by the substrate, reaction conditions, and the specific rhodium precursor used.

Catalytic Performance Data

The following tables summarize the performance of the this compound ligand in the asymmetric hydroformylation of various olefinic substrates. The data highlights the enantioselectivity (ee%) and regioselectivity (branched/linear ratio) achieved under specific reaction conditions.

Table 1: Asymmetric Hydroformylation of Styrene

| Entry | Catalyst System | Temp. (°C) | Pressure (bar, CO/H₂) | Solvent | b/l ratio | ee (%) | Reference |

| 1 | Rh(acac)(CO)₂ / this compound | 60 | 20 (1:1) | Toluene | >95:5 | 85 | [1] |

Table 2: Asymmetric Hydroformylation of Allyl Cyanide

| Entry | Catalyst System | Temp. (°C) | Pressure (bar, CO/H₂) | Solvent | b/l ratio | ee (%) | Reference |

| 1 | Rh(acac)(CO)₂ / this compound | 35 | 6.9 (1:1) | Toluene | 4.3 | 48 | [2] |

Table 3: Asymmetric Hydroformylation of Vinyl Acetate

| Entry | Catalyst System | Temp. (°C) | Pressure (bar, CO/H₂) | Solvent | b/l ratio | ee (%) | Reference |

| 1 | Rh(acac)(CO)₂ / this compound | 60 | 30 (1:1) | Toluene | 17.3:1 | 89 | [3] |

Experimental Protocols

The following are detailed protocols for the in-situ preparation of the rhodium/(S,S)-Chiraphite catalyst and the subsequent asymmetric hydroformylation reaction.

Protocol 1: Catalyst Precursor Preparation (In-situ)

This protocol describes the preparation of the active catalyst solution.

Materials:

-

Rh(acac)(CO)₂ (Rhodium(I) dicarbonyl acetylacetonate)

-

This compound ligand

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk flask or similar inert atmosphere glassware

-

Syringe and cannula for liquid transfers

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the desired amount of Rh(acac)(CO)₂.

-

Add the appropriate amount of this compound ligand. A typical Ligand/Rhodium ratio is between 1.1:1 and 2:1.

-

Add the required volume of anhydrous, degassed solvent via cannula or syringe to achieve the desired catalyst concentration (typically in the range of 1-5 mM).

-

Stir the mixture at room temperature for 15-30 minutes to allow for ligand exchange and formation of the active catalyst complex. The resulting solution is typically yellow to orange.

Protocol 2: General Procedure for Asymmetric Hydroformylation

This protocol outlines the general steps for carrying out the hydroformylation of a generic olefin substrate.

Materials:

-

Prepared Rh/(S,S)-Chiraphite catalyst solution

-

Olefin substrate

-

Anhydrous, degassed solvent (e.g., Toluene)

-

High-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet

-

Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)

Procedure:

-

Ensure the autoclave is clean, dry, and has been purged with an inert gas.

-

Introduce the olefin substrate into the autoclave. The substrate-to-catalyst ratio (S/C) typically ranges from 100:1 to 1000:1.

-

Via cannula, transfer the freshly prepared catalyst solution to the autoclave.

-

Seal the autoclave and purge it several times with syngas to remove any residual inert gas.

-

Pressurize the autoclave to the desired pressure with the CO/H₂ mixture (e.g., 20 bar).

-

Heat the autoclave to the desired reaction temperature (e.g., 60 °C) and begin stirring.

-

Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

-

Open the autoclave and collect the crude reaction mixture.

-

The product aldehyde can be purified by standard techniques such as column chromatography. The enantiomeric excess (ee%) can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

The following diagrams illustrate the key concepts and workflows associated with asymmetric hydroformylation using this compound.

Caption: Catalytic cycle of rhodium-catalyzed hydroformylation.

Caption: Workflow for asymmetric hydroformylation.

References

Application of (S,S)-Chiraphite in the Synthesis of Pharmaceutical Intermediates

Application Note AP-2025-01

Introduction

(S,S)-Chiraphite is a C2-symmetric chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid backbone and tunable electronic properties make it a powerful tool for inducing high stereoselectivity in a variety of transformations. This application note details the use of Chiraphite ligands in the synthesis of a key pharmaceutical intermediate, highlighting the experimental protocol and achievable quantitative outcomes. Specifically, it focuses on the atroposelective Negishi coupling for the synthesis of the core structure of Divarasib (GDC-6036), a potent covalent inhibitor of KRAS G12C, a challenging target in cancer therapy. While the example provided utilizes (R,R)-Chiraphite, the use of this compound would analogously provide the opposite atropisomer, demonstrating the ligand's utility in accessing a comprehensive set of stereoisomers.

Core Application: Atroposelective Synthesis of a Divarasib Intermediate

The crucial step in the synthesis of Divarasib is the construction of the sterically hindered biaryl axis with high atropisomeric control. This is achieved through a palladium-catalyzed Negishi cross-coupling reaction between a functionalized aminopyridine and a quinazoline organozinc species. The use of a chiral ligand is paramount to control the axial chirality of the resulting biaryl compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the atroposelective Negishi coupling reaction to form the Divarasib intermediate.

| Parameter | Value |

| Catalyst System | [Pd(cin)Cl]₂ / (R,R)-Chiraphite |

| Catalyst Loading | 0.5 mol % [Pd(cin)Cl]₂ |

| 1 mol % (R,R)-Chiraphite | |

| Substrates | Aminopyridine, Quinazoline Organozinc |

| Yield of Intermediate | 70% |

| Diastereomeric Ratio (dr) | >99:1 (after crystallization) |

| Reaction Solvent | Toluene |

| Reaction Temperature | 25-35 °C |

Experimental Protocols

Synthesis of the Quinazoline Organozinc Species

A detailed protocol for the in-situ generation of the organozinc reagent is outlined below.

-

To a solution of the quinazoline bromide precursor (1.0 equiv) in anhydrous THF (5 V), add isopropylmagnesium chloride lithium chloride complex (1.1 equiv, 1.3 M in THF) dropwise at 0-10 °C.

-

Stir the resulting mixture at 20-30 °C for 1 hour.

-

In a separate flask, add zinc chloride (1.2 equiv) to anhydrous THF (3 V) and stir to dissolve.

-

Cool the zinc chloride solution to 0-10 °C and add the Grignard reagent solution dropwise.

-

Warm the resulting mixture to 20-30 °C and stir for 1 hour to form the quinazoline organozinc species.

Atroposelective Negishi Coupling

The following protocol details the palladium-catalyzed cross-coupling reaction.

-

In a reaction vessel, dissolve [Pd(cin)Cl]₂ (0.005 equiv) and (R,R)-Chiraphite (0.01 equiv) in toluene (2 V). Stir the mixture at 20-30 °C for 30 minutes to form the active catalyst.

-

Add the aminopyridine coupling partner (1.2 equiv) to the catalyst mixture.

-